NMS-P515
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Overview
Description
NMS-P515 is a potent, orally active, and stereospecific inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme involved in the signaling and repair of DNA single-strand breaks, making it a significant target in oncology . This compound has shown promising results in both biochemical and cellular assays, demonstrating its potential as an anti-tumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: NMS-P515 is synthesized through an asymmetric synthesis route. The process involves a Diels–Alder reaction followed by functional group manipulation, resulting in the asymmetric synthesis of the compound with a 21% overall yield from (S)-1-furan-2-yl-ethylamine and a 95.5/4.5 enantiomeric ratio . The synthetic procedures and analytical characterization of new compounds involve the use of reagent-grade solvents and reagents, flash chromatography on silica gel, and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods: The industrial production methods for this compound are not explicitly detailed in the available literature. the compound’s preparation involves standard organic synthesis techniques, including the use of high-purity reagents and solvents, controlled reaction conditions, and purification methods such as HPLC .
Chemical Reactions Analysis
Types of Reactions: NMS-P515 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s stability and interconversion of enantiomers are evaluated through these reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include N-bromosuccinimide, benzoyl peroxide, and methyl pivalate. The reaction conditions often involve heating to reflux and the use of specific solvents .
Major Products Formed: The major products formed from the reactions involving this compound include its enantiomers and various intermediates used in its synthesis. The compound’s stereospecific inhibition of PARP-1 is a key feature of its chemical behavior .
Scientific Research Applications
NMS-P515 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, this compound is used as a PARP-1 inhibitor to impair DNA damage repair and induce apoptosis in cancer cells . The compound has shown potent anti-tumor activity in both in vitro and in vivo studies, making it a valuable tool in cancer research . Additionally, this compound’s high plasma protein binding and metabolic stability make it suitable for various biochemical and pharmacological studies .
Mechanism of Action
NMS-P515 exerts its effects by inhibiting PARP-1, an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP-1, this compound impairs the DNA damage repair process, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells . The compound’s stereospecific inhibition is explained by its cocrystal structure, which allows for selective binding to the target enzyme .
Comparison with Similar Compounds
NMS-P515 is compared with other PARP-1 inhibitors such as Lynparza, Rubraca, Zejula, and Talzenna. These compounds are also used in the treatment of various cancers, including ovarian, breast, and prostate tumors . This compound’s uniqueness lies in its stereospecific inhibition and potent anti-tumor activity, which distinguishes it from other similar compounds . The compound’s high selectivity against PARP-2, PARP-3, and TNKS-1 further highlights its specificity and effectiveness .
List of Similar Compounds:- Lynparza
- Rubraca
- Zejula
- Talzenna
Properties
Molecular Formula |
C21H29N3O2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
InChI Key |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |
Canonical SMILES |
CC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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